Aceclofenac Benzyl Ester
Overview
Description
Aceclofenac Benzyl Ester is a derivative of Aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory properties. . This compound is primarily used in research and development as an impurity reference standard for Aceclofenac.
Mechanism of Action
Target of Action
Aceclofenac Benzyl Ester primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins , which are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Mode of Action
This compound works by inhibiting the action of COX enzymes . This inhibition downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid (AA) pathway . By inhibiting COX enzymes, this compound downregulates the production of inflammatory mediators in this pathway, leading to reduced pain, swelling, and inflammation .
Pharmacokinetics
This compound belongs to the BCS Class II , indicating it is poorly soluble but highly permeable . This classification impacts the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties , and its bioavailability . .
Result of Action
The inhibition of COX enzymes and the subsequent downregulation of inflammatory mediators result in marked anti-inflammatory and analgesic properties . This makes this compound effective in treating conditions like osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .
Biochemical Analysis
Biochemical Properties
Aceclofenac Benzyl Ester interacts with various enzymes and proteins in the body. It potently inhibits the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the action of COX, thereby reducing the production of prostaglandins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It exerts its effects at the molecular level by inhibiting the action of COX, which leads to a decrease in the production of prostaglandins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized in human hepatocytes and human microsomes to form a major metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aceclofenac Benzyl Ester can be synthesized through the condensation of diclofenac sodium with benzyl bromoacetate . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Aceclofenac Benzyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Aceclofenac and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are commonly used.
Major Products Formed
Hydrolysis: Aceclofenac and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Aceclofenac Benzyl Ester is widely used in scientific research, particularly in the following areas:
Chemistry: As a reference standard for the identification and quantification of impurities in Aceclofenac formulations.
Biology: Studying the metabolic pathways and degradation products of Aceclofenac.
Medicine: Researching the pharmacokinetics and pharmacodynamics of Aceclofenac and its derivatives.
Industry: Quality control and assurance in the manufacturing of Aceclofenac-based pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.
Indomethacin: A potent NSAID used for treating inflammation and pain.
Naproxen: An NSAID commonly used for pain relief and inflammation.
Uniqueness
Aceclofenac Benzyl Ester is unique due to its specific ester linkage, which can be hydrolyzed to release Aceclofenac. This property makes it valuable as a reference standard in analytical chemistry and pharmaceutical research. Additionally, its structural similarity to Aceclofenac allows for detailed studies on the metabolism and degradation of Aceclofenac.
Properties
IUPAC Name |
(2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2NO4/c24-18-10-6-11-19(25)23(18)26-20-12-5-4-9-17(20)13-21(27)30-15-22(28)29-14-16-7-2-1-3-8-16/h1-12,26H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKZSYGBKCIRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC(=O)CC2=CC=CC=C2NC3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676222 | |
Record name | 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100499-89-6 | |
Record name | 2-Oxo-2-(phenylmethoxy)ethyl 2-[(2,6-dichlorophenyl)amino]benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100499-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl aceclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Benzyloxy)-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-oxo-2-phenylmethoxyethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECLOFENAC BENZYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7ZHK6MQP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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